Tmcztrz
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Overview
Description
It consists of three electron-rich 3,6-dimethylcarbazole units and one electron-deficient 1,3,5-triazine unit . This compound is notable for its high photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE), making it a valuable material in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tmcztrz is synthesized through a series of organic reactions involving the coupling of 3,6-dimethylcarbazole units with a triazine core. The synthesis typically involves:
Formation of the triazine core: This is achieved through a nucleophilic substitution reaction where a suitable triazine precursor reacts with an aryl halide.
Coupling with carbazole units: The triazine core is then coupled with 3,6-dimethylcarbazole units using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk synthesis of intermediates: Large-scale production of the triazine core and 3,6-dimethylcarbazole units.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature, pressure, and catalyst concentration.
Purification: The final product is purified using techniques like recrystallization or sublimation to achieve high purity (>99.0%).
Chemical Reactions Analysis
Types of Reactions
Tmcztrz undergoes various organic reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Tmcztrz has a wide range of applications in scientific research, including:
Chemistry: Used as a green emitter in OLEDs due to its high PLQY and EQE.
Medicine: Investigated for use in photodynamic therapy and as a fluorescent probe for diagnostic purposes.
Industry: Employed in the development of advanced display technologies and lighting solutions.
Mechanism of Action
The mechanism of action of Tmcztrz involves its role as a TADF emitter. The compound exhibits delayed fluorescence by harvesting triplet excited states back into the singlet manifold. This process involves:
Excitation: Absorption of light leads to the formation of singlet excited states.
Intersystem Crossing: Some singlet states undergo intersystem crossing to form triplet states.
Reverse Intersystem Crossing: The triplet states are converted back to singlet states, resulting in delayed fluorescence.
Comparison with Similar Compounds
Similar Compounds
TCztrz: Similar structure but without the methyl substitution at the 3,6-positions of the carbazole units.
DCzmCztrz: Another derivative with different substituents on the carbazole units.
Uniqueness
Tmcztrz is unique due to its higher HOMO energy level compared to TCztrz, attributed to the electron-donating nature of the methyl groups. This results in better performance as a green emitter in OLEDs, with a calculated PLQY of 100% in a DPEPO host .
Properties
CAS No. |
1808158-41-9 |
---|---|
Molecular Formula |
C63H48N6 |
Molecular Weight |
889.1 g/mol |
IUPAC Name |
9-[2,3-bis(3,6-dimethylcarbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C63H48N6/c1-37-17-23-52-46(29-37)47-30-38(2)18-24-53(47)67(52)58-35-45(63-65-61(43-13-9-7-10-14-43)64-62(66-63)44-15-11-8-12-16-44)36-59(68-54-25-19-39(3)31-48(54)49-32-40(4)20-26-55(49)68)60(58)69-56-27-21-41(5)33-50(56)51-34-42(6)22-28-57(51)69/h7-36H,1-6H3 |
InChI Key |
NNPSETUREXYULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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